![molecular formula C10H5Cl2N3 B2775095 4,8-Dichloroimidazo[1,5-a]quinoxaline CAS No. 1334331-43-9](/img/structure/B2775095.png)
4,8-Dichloroimidazo[1,5-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dichloroimidazo[1,5-a]quinoxaline is a heterocyclic compound with the CAS Number: 1334331-43-9 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of 4,8-Dichloroimidazo[1,5-a]quinoxaline is 238.08 . The IUPAC name is 4,8-dichloroimidazo[1,5-a]quinoxaline . The InChI code is 1S/C10H5Cl2N3/c11-6-1-2-7-8(3-6)15-5-13-4-9(15)10(12)14-7/h1-5H .Physical And Chemical Properties Analysis
4,8-Dichloroimidazo[1,5-a]quinoxaline is a powder at room temperature .Scientific Research Applications
Antitumor Activity
4,8-Dichloroimidazo[1,5-a]quinoxaline has demonstrated promising antitumor effects. Researchers have found it effective against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . Its mechanism of action likely involves inhibiting tumor cell growth or promoting apoptosis.
Neurodegenerative Diseases
This compound holds potential for treating neurodegenerative diseases, such as Parkinson’s disease. By targeting specific pathways, it may help mitigate neuronal damage and improve cognitive function .
Anticonvulsant Properties
Imidazoquinoxalines, including 4,8-dichloroimidazo[1,5-a]quinoxaline, exhibit anticonvulsant activity. These compounds could be explored further for managing epilepsy and related conditions .
Adenosine and Benzodiazepine Receptor Modulation
Imidazoquinoxalines act as antagonists of adenosine and benzodiazepine receptors (specifically A1 receptors). These interactions may have implications for anxiety, sleep disorders, and other neurological conditions .
Inhibition of Kinases and Phosphodiesterases
4,8-Dichloroimidazo[1,5-a]quinoxaline inhibits kinases such as SK2, PIM, and IkB, as well as phosphodiesterases (PDE4, PDE9, and PDE10A). These enzymes play crucial roles in cellular signaling and regulation, making the compound relevant for drug development .
Synthesis Approaches
Researchers have explored various synthetic methods for preparing imidazoquinoxalines. These include intramolecular cyclization from 1-(2-isocyanophenyl)-1H-imidazole and three-component methods. Understanding these synthetic routes aids in optimizing compound production .
Safety and Hazards
Mechanism of Action
Target of Action
Derivatives of imidazo[1,5-a]quinoxalines have been reported to possess a wide spectrum of biological activity and serve as antagonists of adenosine and benzodiazepine receptors a1, inhibitors of sk2, pim, ikb kinases as well as pde4, pde9, pde10a phosphodiesterases .
Mode of Action
It’s known that imidazo[1,5-a]quinoxalines interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazo[1,5-a]quinoxalines are known to influence several biochemical pathways due to their wide spectrum of biological activity .
Result of Action
Imidazo[1,5-a]quinoxalines are known for their anticancer activity, particularly against melanoma, t-lymphoma, myeloid leukemia, and colon cancer .
properties
IUPAC Name |
4,8-dichloroimidazo[1,5-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3/c11-6-1-2-7-8(3-6)15-5-13-4-9(15)10(12)14-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFSCGYTBDYLSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N3C=NC=C3C(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dichloroimidazo[1,5-a]quinoxaline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.